molecular formula C14H15NO3S B1408437 Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate CAS No. 1771970-29-6

Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B1408437
CAS No.: 1771970-29-6
M. Wt: 277.34 g/mol
InChI Key: AINHNBKCZSVDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate is an organic compound with a complex structure that includes a thiazole ring, a methoxyphenyl group, and an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group, forming amides or thioesters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate can be compared with similar compounds such as:

    2-(4-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid ethyl ester: This compound has a similar structure but with a different position of the methoxy group, which can affect its chemical properties and reactivity.

    2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester: This is an isomer with a different arrangement of the methyl and carboxylic acid groups on the thiazole ring, leading to different chemical behavior.

    2-(3-Methoxyphenyl)-5-methylthiazole-4-carboxylic acid methyl ester: This compound has a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-4-18-14(16)12-9(2)19-13(15-12)10-6-5-7-11(8-10)17-3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINHNBKCZSVDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(3-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.